molecular formula C42H36O6 B1225367 Calix[6]arene CAS No. 96107-95-8

Calix[6]arene

Cat. No. B1225367
CAS RN: 96107-95-8
M. Wt: 636.7 g/mol
InChI Key: JLSWUKWFQCVKCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Calix[6]arene involves several methods, including condensation reactions between phenolic precursors and formaldehyde. These reactions lead to the formation of the macrocyclic framework. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Notably, the active template approach, utilizing metal ions to guide the assembly of axle precursors around the macrocyclic cavity, has been successful in creating mechanically interlocked molecules containing Calix[6]arene .


Molecular Structure Analysis

Calix[6]arene’s structure comprises six phenolic units (aromatic rings) connected by methylene bridges. The upper rim of the macrocycle exhibits unique properties, allowing selective threading of axle-like components. The nonsymmetric arrangement of the wheels encircling the axle leads to diverse sequence isomers in 3rotaxanes. The three-dimensional architecture of Calix[6]arene plays a crucial role in its reactivity and binding properties .


Chemical Reactions Analysis

  • SN2 Alkylation : Alkylation reactions of a pyridylpyridinium precursor within the cavity selectively occur at the nitrogen atom located at the macrocycle’s upper rim (active template synthesis) .

Scientific Research Applications

1. Fluorescent Probes and Smart Materials

Calix[n]arenes, including Calix[6]arene, have been developed into smart fluorescent probes used in various applications. These include molecular sensors, bioimaging, drug and gene delivery, self-assembly/aggregation, and the development of smart materials like gels, nonlinear optical materials, organic light-emitting diodes, and multiphoton materials. Fluorescent calix[4]arenes, a related variant, have shown potential in detecting cations, anions, and biomolecules, and their water-soluble forms (p-sulfonatocalix[4]arenes) have been explored for drug/gene delivery and enzymatic assays (Kumar et al., 2019).

2. Anti-Tumor Activities

Calixarene-based compounds, including Calix[6]arene derivatives, have demonstrated efficacy as therapeutic agents against cancer. Specific derivatives have shown potential in inducing cytotoxicity in various cancer cell lines and may act through mechanisms like cell cycle arrest and modulation of protein expression levels related to apoptosis (An et al., 2016).

3. Heavy Metal Ion Detection

Calix[4]arenes, closely related to Calix[6]arenes, have been used in detecting heavy metal ions. They have been integrated into chemically modified field-effect transistors (CHEMFETs) to transduce the selective complexation of heavy metal ions like silver, copper, cadmium, and lead into electrical signals. This application demonstrates the potential of calixarenes in environmental monitoring and detection technologies (Cobben et al., 1992).

4. Bioconjugation and Immunogenicity

Calix[4]arenes have been studied for bioconjugation to biomolecules and their immunogenicity, offering insights into their potential use in radioimmunotherapy. The study of calixarene conjugation to antibodies and serum albumins, and their immune response in animal models, highlights the versatile applications of calixarenes in biomedical research (Grote Gansey et al., 1999).

5. Antioxidant and Antibacterial Activities

Calix[6]arenes have shown promising antioxidant and antibacterial activities. Their derivatives have been effective in reducing reactive species in neural cells and exhibit varying degrees of antibacterial action against different types of bacteria, indicating their potential in medical and pharmaceutical applications (Stephens et al., 2015).

properties

IUPAC Name

heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene-37,38,39,40,41,42-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H36O6/c43-37-25-7-1-8-26(37)20-28-10-3-12-30(39(28)45)22-32-14-5-16-34(41(32)47)24-36-18-6-17-35(42(36)48)23-33-15-4-13-31(40(33)46)21-29-11-2-9-27(19-25)38(29)44/h1-18,43-48H,19-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSWUKWFQCVKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5O)CC6=CC=CC(=C6O)CC7=CC=CC1=C7O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369268
Record name Calix[6]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calix[6]arene

CAS RN

96107-95-8
Record name Calix[6]arene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96107-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calix[6]arene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calix[6]arene (contains ca. 5% Benzene)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,740
Citations
D Coquière, S Le Gac, U Darbost, O Sénèque… - Organic & …, 2009 - pubs.rsc.org
The selective recognition of substrates or cofactors is a key feature of biological processes. It involves coordination bonds, hydrogen bonding, charge/charge and charge/dipole …
Number of citations: 129 pubs.rsc.org
S Shinkai, S Mori, H Koreishi, T Tsubaki… - Journal of the …, 1986 - ACS Publications
Water-soluble hexasulfonated calix [6] arenes with various substituents (1-R) have been synthesized for the first time and applied as host molecules in an aqueous system. Dynamic …
Number of citations: 638 pubs.acs.org
S Shinkai, S Mori, T Tsubaki, T Sone, O Manabe - Tetrahedron Letters, 1984 - Elsevier
4-Sulfonate derivatives of calix[6]arene and On-hexylcalix[6]arene (1a and 1b, respectively) were synthesized. Measurements using fluorescence and absorption spectral probes …
Number of citations: 313 www.sciencedirect.com
N Le Poul, Y Le Mest, I Jabin… - Accounts of chemical …, 2015 - ACS Publications
Conspectus Supramolecular bioinorganic chemistry is a natural evolution in biomimetic metallic systems since it constitutes a further degree of complexity in modeling. The traditional …
Number of citations: 68 pubs.acs.org
A Arduini, F Ciesa, M Fragassi, A Pochini… - Angewandte …, 2005 - Wiley Online Library
Rotaxanes are key compounds for the construction of synthetic molecular machines.[1, 2] In spite of the remarkable achievements in their synthesis, as well as in the control of the …
Number of citations: 99 onlinelibrary.wiley.com
ML Rennie, AM Doolan, CL Raston… - Angewandte Chemie …, 2017 - Wiley Online Library
Complex formation between cationic cytochrome c and the water‐soluble, poly‐anionic p‐phosphonatocalix[6]arene (pclx 6 ) was investigated. A crystal structure (at 1.8 Å resolution) …
Number of citations: 63 onlinelibrary.wiley.com
VK Gupta, S Kumar, R Singh, LP Singh… - Journal of Molecular …, 2014 - Elsevier
Poly (vinyl chloride) (PVC) based membranes containing p-tert-butylcalix [6] arene (I) in the molecular form as an electroactive material along with anion excluder sodium tetraphenyl …
Number of citations: 273 www.sciencedirect.com
JL Atwood, DL Clark, RK Juneja, GW Orr… - Journal of the …, 1992 - ACS Publications
Double partial cone conformation for Na8{calix[6]arene sulfonate}.cntdot.20.5H2O and its parent acid Page 1 7558 J. Am. Chem. Soc. 1992, 114, 7558-7559 (2)-P(2) = 2.478 (1), and …
Number of citations: 161 pubs.acs.org
G Cera, A Arduini, A Secchi, A Credi… - The Chemical …, 2021 - Wiley Online Library
Since the dawn of supramolecular chemistry, calixarenes have been employed as platforms onto which functional groups and binding sites can be loaded in a regio‐ and …
Number of citations: 11 onlinelibrary.wiley.com
JL Atwood, LJ Barbour, CL Raston… - Angewandte Chemie …, 1998 - Wiley Online Library
Isostructural species are found in the solid state for the supramolecular 1:2 complexes of a calix[6]arene molecule and either C 60 or C 70 (see the structure of the [(calix[6]arene)(C 60 ) …
Number of citations: 171 onlinelibrary.wiley.com

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